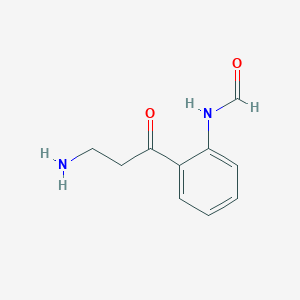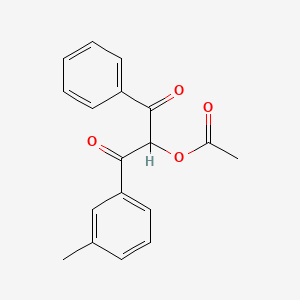
1-(3-Methylphenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylphenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate is an organic compound with a complex structure It is characterized by the presence of a 3-methylphenyl group, a dioxo group, and a phenylpropan-2-yl acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also becoming increasingly important in the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
1-(3-Methylphenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate group.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Hydroxyl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
1-(3-Methylphenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Methylphenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
類似化合物との比較
Similar Compounds
1-(3-Methylphenyl)ethanol: A related compound with a hydroxyl group instead of the acetate group.
1-(3,4-Dimethylphenyl)ethanol: Similar structure with an additional methyl group.
1-(2,4,6-Trimethylphenyl)ethanol: Contains multiple methyl groups on the phenyl ring.
Uniqueness
1-(3-Methylphenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
60615-29-4 |
|---|---|
分子式 |
C18H16O4 |
分子量 |
296.3 g/mol |
IUPAC名 |
[1-(3-methylphenyl)-1,3-dioxo-3-phenylpropan-2-yl] acetate |
InChI |
InChI=1S/C18H16O4/c1-12-7-6-10-15(11-12)17(21)18(22-13(2)19)16(20)14-8-4-3-5-9-14/h3-11,18H,1-2H3 |
InChIキー |
FMGXSXAPLPGHOX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)C(C(=O)C2=CC=CC=C2)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


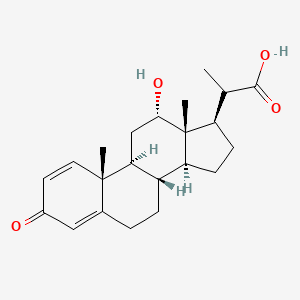
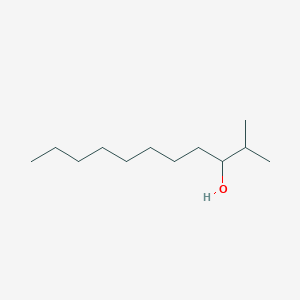
![1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one](/img/structure/B14597773.png)
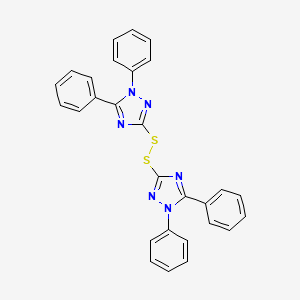

![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)
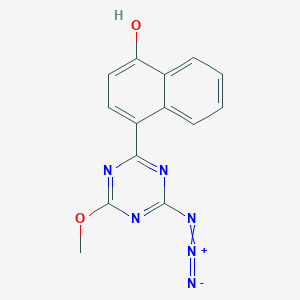
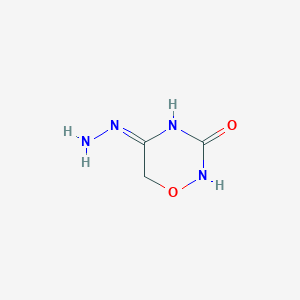
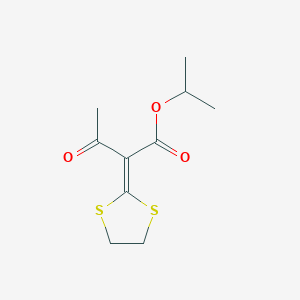
![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)
![N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14597821.png)
phenylphosphanium](/img/structure/B14597825.png)
![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}-4-methylbenzoic acid](/img/structure/B14597830.png)
